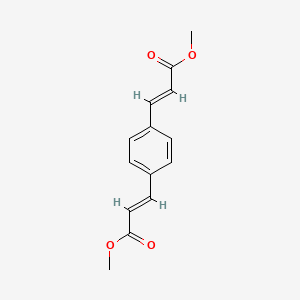

Dimethyl 1,4-Phenylenediacrylate

Descripción general

Descripción

Dimethyl 1,4-Phenylenediacrylate is an organic compound with the molecular formula C14H14O4. It is a derivative of phenylenediacrylic acid where the carboxylic acid groups are esterified with methanol. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl 1,4-Phenylenediacrylate can be synthesized through a multi-step reaction process. One common method involves the esterification of 1,4-phenylenediacrylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification.

Another innovative method involves the use of a spinning reactor, where reagents move through layers based on their solubility. For instance, the reaction can start in a toluene layer and move to a dichloromethane layer, facilitating the formation of the ester .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl 1,4-Phenylenediacrylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.

Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: 1,4-Phenylenediacrylic acid.

Reduction: 1,4-Phenylenediacrylic alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Polymer Synthesis and Material Science

DMPhDA is primarily used in the synthesis of polymers due to its ability to undergo free radical polymerization. It serves as a monomer in the production of various polymeric materials.

Applications in Polymerization

- Crosslinking Agent : DMPhDA is utilized as a crosslinking agent in acrylic polymers, enhancing mechanical properties and thermal stability. This is crucial for applications in coatings and adhesives.

- Optical Materials : Due to its high refractive index, it is employed in the manufacture of optical lenses and fibers .

| Application | Description |

|---|---|

| Coatings | Enhances durability and resistance to solvents. |

| Adhesives | Improves bonding strength and flexibility. |

| Optical Lenses | Used for high-performance optical applications due to refractive properties. |

Biomedical Applications

In the biomedical field, DMPhDA has shown promise due to its biocompatibility and ability to form hydrogels.

Hydrogel Formation

DMPhDA can be polymerized into hydrogels that mimic natural tissue properties. These hydrogels are beneficial for:

- Drug Delivery Systems : Controlled release of therapeutic agents.

- Tissue Engineering : Scaffolds for cell growth and tissue regeneration.

Organic Synthesis

DMPhDA plays a role in organic synthesis as a building block for more complex molecules.

Multi-Step Synthesis Techniques

Recent advancements have demonstrated the use of DMPhDA in multi-step chemical reactions conducted within droplet-based microreactors, allowing for efficient synthesis with minimal waste . This method enhances reaction control and product yield.

Case Study 1: Hydrogel Applications

A study illustrated the use of DMPhDA-based hydrogels for drug delivery systems. The hydrogel was synthesized through photopolymerization techniques, allowing for precise control over drug release profiles. Results indicated that the release rate could be modulated by altering the crosslink density of the hydrogel .

Case Study 2: Optical Fiber Coatings

Research on optical fibers coated with DMPhDA-derived polymers showed improved resistance to environmental factors such as moisture and UV light. The coatings significantly enhanced the longevity and performance of optical fibers used in telecommunications .

Mecanismo De Acción

The mechanism of action of Dimethyl 1,4-Phenylenediacrylate involves its ability to undergo various chemical transformations. Its ester groups can participate in nucleophilic substitution reactions, while the conjugated double bonds can engage in addition reactions. These properties make it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Phenylenediacrylic Acid Diethyl Ester: Similar in structure but with ethyl ester groups instead of methyl.

1,4-Phenylenediacrylic Acid: The parent compound with carboxylic acid groups instead of ester groups.

Uniqueness

Dimethyl 1,4-Phenylenediacrylate is unique due to its specific ester groups, which provide distinct reactivity compared to its analogs. This makes it particularly useful in reactions where methyl esters are preferred over other ester types .

Actividad Biológica

Dimethyl 1,4-Phenylenediacrylate (DMPhDA) is an organic compound with various applications in materials science and medicinal chemistry. Its biological activity has garnered attention due to its potential therapeutic implications, particularly in cancer treatment and peptide synthesis. This article explores the biological activity of DMPhDA, supported by case studies, research findings, and data tables.

This compound is characterized by its two acrylate functional groups attached to a p-phenylenediacrylate backbone. The synthesis of DMPhDA typically involves the reaction of dimethyl malonate with p-phenylenediamine in the presence of a suitable catalyst. This compound can also be derived through various synthetic routes that modify its functional groups for specific applications .

Anticancer Properties

Recent studies indicate that DMPhDA exhibits significant anticancer activity. For instance, it has been utilized as a cross-linker in the synthesis of stapled peptides aimed at inhibiting the Mcl-1 protein, which is often overexpressed in cancer cells. The incorporation of DMPhDA into peptide structures enhances their stability and biological activity, leading to increased potency against cancer cell lines .

Table 1: Inhibitory Activity of Stapled Peptides Containing DMPhDA

| Peptide Variant | IC50 (µM) | Cellular Uptake (Relative Fluorescence) |

|---|---|---|

| Noxa-2 | 0.5 | High |

| Noxa-6 | 0.8 | Moderate |

| Linear Peptide | 2.5 | Low |

The data indicates that stapled peptides incorporating DMPhDA show significantly lower IC50 values compared to their linear counterparts, demonstrating enhanced inhibitory effects against Mcl-1 .

The mechanism by which DMPhDA exerts its biological effects primarily involves the stabilization of peptide conformations that are crucial for binding to target proteins. The rigid structure provided by the DMPhDA moiety facilitates effective interactions with Mcl-1, promoting apoptosis in cancer cells .

Study on Peptide Stability

In a study conducted by researchers at the University of Houston, peptides containing DMPhDA were shown to maintain structural integrity under physiological conditions better than those without this cross-linker. The study utilized circular dichroism (CD) spectroscopy to analyze the conformational changes in peptides upon binding to Mcl-1. Results indicated that peptides with DMPhDA exhibited higher α-helicity and stability, correlating with improved biological activity .

Evaluation of Toxicity

Toxicity assessments have also been performed on DMPhDA and its derivatives. Research published in PubChem highlights that while DMPhDA displays promising biological activities, careful evaluation of its cytotoxic effects is necessary. In vitro studies demonstrated that high concentrations could lead to cytotoxicity in certain cell lines, necessitating further investigation into dosage optimization for therapeutic applications .

Propiedades

IUPAC Name |

methyl 3-[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-17-13(15)9-7-11-3-5-12(6-4-11)8-10-14(16)18-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNSXAJHSAPYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400149 | |

| Record name | Dimethyl 1,4-Phenylenediacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7549-44-2 | |

| Record name | Dimethyl 1,4-Phenylenediacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.